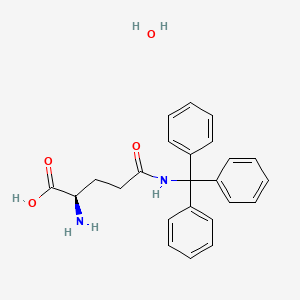

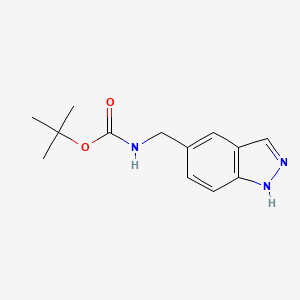

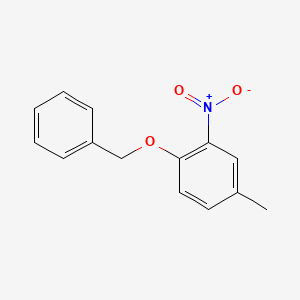

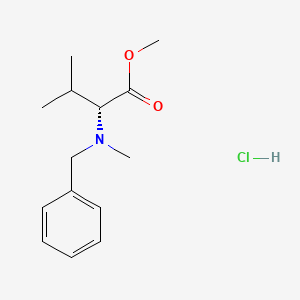

![molecular formula C15H19N5O7 B7889912 [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)

[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate” is known as ammonium hydroxide. It is a solution of ammonia in water and is commonly referred to as ammonia water or aqueous ammonia. Ammonium hydroxide is a colorless liquid with a pungent odor and is widely used in various industrial and laboratory applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium hydroxide is typically prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented by the following equation: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) \rightarrow \text{NH}_4\text{OH} (aq) ]

Industrial Production Methods: In industrial settings, ammonium hydroxide is produced by bubbling ammonia gas through water in large absorption towers. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced and the temperature of the water. The resulting solution is then stored in sealed containers to prevent the escape of ammonia gas .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium hydroxide undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form ammonium salts and water. [ \text{NH}_4\text{OH} + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{H}_2\text{O} ]

Precipitation: Reacts with metal ions to form insoluble hydroxides. [ \text{NH}_4\text{OH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{(NH}_4\text{)}_2\text{SO}_4 ]

Common Reagents and Conditions: Ammonium hydroxide is commonly used with acids (e.g., hydrochloric acid) and metal salts (e.g., copper sulfate) under ambient conditions. The reactions are typically carried out at room temperature and atmospheric pressure.

Major Products Formed: The major products formed from reactions involving ammonium hydroxide include ammonium salts (e.g., ammonium chloride) and metal hydroxides (e.g., copper hydroxide) .

Aplicaciones Científicas De Investigación

Ammonium hydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic and inorganic compounds.

Biology: Employed in the preparation of biological samples and as a buffer solution in biochemical assays.

Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent for medical equipment.

Mecanismo De Acción

Ammonium hydroxide exerts its effects primarily through its basic nature. It can accept protons (H+) from acids, leading to the formation of water and ammonium ions (NH4+). This property makes it an effective neutralizing agent. Additionally, ammonium hydroxide can complex with metal ions, leading to the formation of metal hydroxides, which are often insoluble and precipitate out of solution .

Comparación Con Compuestos Similares

Ammonium hydroxide can be compared with other similar compounds, such as:

Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is a solid at room temperature, while ammonium hydroxide is a solution.

Potassium hydroxide (KOH): Similar to sodium hydroxide, potassium hydroxide is also a strong base and solid at room temperature.

Calcium hydroxide (Ca(OH)2):

Ammonium hydroxide is unique due to its gaseous precursor (ammonia) and its use in aqueous form, making it versatile for various applications.

Propiedades

IUPAC Name |

[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKHGVZZSQDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

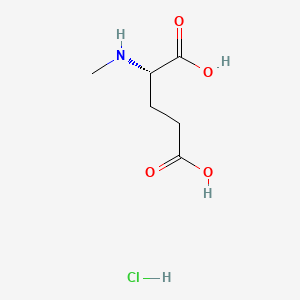

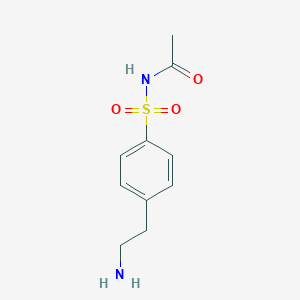

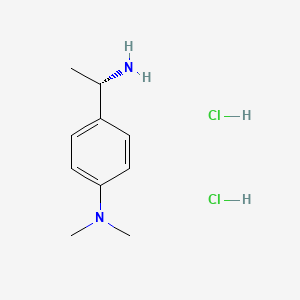

![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)